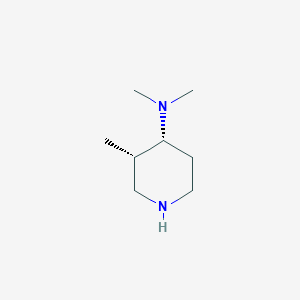

(3S,4R)-N,N,3-trimethylpiperidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

シス-N,N,3-トリメチルピペリジン-4-アミン: はピペリジン誘導体です。ピペリジンは、sp3 ハイブリッド化された状態の窒素原子1個と炭素原子5個を含む6員環ヘテロ環です。 ピペリジン含有化合物は、さまざまなクラスの医薬品やアルカロイドに存在するため、製薬業界で重要です .

準備方法

合成経路と反応条件: . この方法は、ピペリジン誘導体におけるC-N結合の形成に一般的に使用されます。

工業生産方法: ピペリジン誘導体の工業生産方法には、多くの場合、多成分反応、水素化、環化、環状付加、環形成、およびアミノ化が含まれます . これらの方法は、大規模生産のために費用対効果が高くスケーラブルになるように設計されています。

化学反応の分析

反応の種類: シス-N,N,3-トリメチルピペリジン-4-アミンは、次のものを含むさまざまな化学反応を受けます。

一般的な試薬と条件:

酸化剤: ヨウ素(III)、水ラジカルカチオン.

還元剤: 水素、触媒水素化.

主な生成物: これらの反応から生成される主な生成物には、さまざまな置換ピペリジン、スピロピペリジン、縮合ピペリジン、およびピペリジノンが含まれます .

科学研究アプリケーション

シス-N,N,3-トリメチルピペリジン-4-アミンは、幅広い科学研究アプリケーションを持っています。

科学的研究の応用

N,N,3-trimethylpiperidin-4-amine, cis has a wide range of scientific research applications:

作用機序

シス-N,N,3-トリメチルピペリジン-4-アミンの作用機序には、生物学的システムにおける分子標的および経路との相互作用が含まれます。 ピペリジン誘導体は、多くの場合、特定の受容体または酵素に作用し、その活性を調節し、治療効果をもたらします . 具体的な分子標的と経路は、特定の誘導体とその意図された用途によって異なります。

類似の化合物との比較

類似の化合物:

ピペリジン: 母体化合物である窒素原子1つを含む6員環ヘテロ環.

ピペリジノン: ケトン官能基を含むピペリジン環を含む化合物.

スピロピペリジン: スピロ結合したピペリジン環を持つ化合物.

ユニークさ: シス-N,N,3-トリメチルピペリジン-4-アミンは、その特定の置換パターンによりユニークであり、異なる化学的および生物学的特性を与えています。 そのシス配置も、その独自の反応性と生物学的標的との相互作用に貢献しています .

類似化合物との比較

Piperidine: The parent compound, a six-membered heterocycle with one nitrogen atom.

Piperidinones: Compounds containing a piperidine ring with a ketone functional group.

Spiropiperidines: Compounds with a spiro-connected piperidine ring.

Uniqueness: N,N,3-trimethylpiperidin-4-amine, cis is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cis configuration also contributes to its unique reactivity and interactions with biological targets .

特性

分子式 |

C8H18N2 |

|---|---|

分子量 |

142.24 g/mol |

IUPAC名 |

(3S,4R)-N,N,3-trimethylpiperidin-4-amine |

InChI |

InChI=1S/C8H18N2/c1-7-6-9-5-4-8(7)10(2)3/h7-9H,4-6H2,1-3H3/t7-,8+/m0/s1 |

InChIキー |

FZVOPHDUSUCYND-JGVFFNPUSA-N |

異性体SMILES |

C[C@H]1CNCC[C@H]1N(C)C |

正規SMILES |

CC1CNCCC1N(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B12311525.png)

![6-({1-[2-(Trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile](/img/structure/B12311530.png)

![6-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12311552.png)

![(S)-[(2R,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol](/img/structure/B12311558.png)